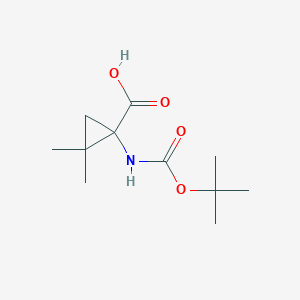

1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-9(2,3)16-8(15)12-11(7(13)14)6-10(11,4)5/h6H2,1-5H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYZOJAZPUWXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C(=O)O)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407379 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123311-18-2 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Route 1: Early-Stage Cyclopropanation

Analyse Chemischer Reaktionen

Types of Reactions: 1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester bonds.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive intermediate.

Common Reagents and Conditions:

Deprotection: TFA in dichloromethane or HCl in methanol.

Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Oxidation/Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).

Major Products:

Deprotection: Yields the free amine derivative.

Substitution: Produces various amides or esters depending on the reactants used.

Oxidation/Reduction: Forms alcohols or other oxidized products.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

The Boc group is widely used in peptide synthesis as a protecting group for amines. This allows for the selective protection of amino acids during the synthesis process, preventing unwanted reactions that could compromise the integrity of the peptide being formed. The unique cyclopropane structure of Boc-DMCPA contributes to its stability and reactivity in these reactions.

- Mechanism of Action : The Boc protection mechanism allows for controlled reactions, facilitating the assembly of peptides with high specificity. By using Boc-DMCPA, researchers can avoid side reactions that often occur with unprotected amines.

Table 1: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Advantages | Disadvantages |

|---|---|---|

| Boc | Easy to remove under mild acidic conditions; stable under basic conditions | Can be less stable than other groups under certain conditions |

| Fmoc | Easily removed under basic conditions; allows for monitoring during synthesis | Requires harsher conditions for removal |

| Cbz | Stable and can provide good yields | Removal requires hydrogenation, which may affect sensitive groups |

Drug Development

Boc-DMCPA has potential applications in drug development due to its ability to serve as a building block for biologically active compounds. Its structural features allow it to be incorporated into larger molecules that can act as enzyme inhibitors or therapeutic agents.

- Case Study : Research has shown that derivatives of Boc-DMCPA can be synthesized to create compounds that inhibit specific enzymes involved in disease processes. For instance, modifications of the cyclopropane ring have been explored to enhance binding affinity to target enzymes.

Biological Research

The compound's stability makes it suitable for various biological studies. It can be used to investigate the effects of cyclopropane-containing compounds on biological systems, particularly in studies focusing on receptor interactions and metabolic pathways.

- Research Findings : Studies have demonstrated that cyclopropane derivatives exhibit unique biological activities, such as modulating enzyme activity or influencing cell signaling pathways. This opens avenues for exploring new therapeutic strategies based on cyclopropane chemistry.

Environmental Stability Studies

Understanding the environmental stability of Boc-DMCPA is crucial for its application in various settings. Research has focused on how factors like pH and temperature affect its stability and reactivity during synthesis.

- Experimental Insights : Experiments indicate that Boc-DMCPA maintains stability across a range of pH levels, making it versatile for different synthetic environments. This stability is essential for ensuring consistent results in chemical reactions.

Wirkmechanismus

The mechanism by which 1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid exerts its effects depends on its application. In peptide synthesis, the Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further reactions, facilitating the formation of peptide bonds. The molecular targets and pathways involved vary based on the specific reactions and applications.

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylate

CAS No.: 107259-05-2 | Similarity: 0.93

- Structural Differences : Lacks the 2,2-dimethyl substituents and contains an ethyl ester instead of a carboxylic acid.

- Impact on Properties :

- Applications : Used as a precursor in prodrug design or where esterase-activated release is required.

(R/S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid

CAS No.: 123254-58-0 (R) / 151171-11-8 (S) | Similarity: 0.96

- Structural Differences: Replaces the cyclopropane ring with a butanoic acid backbone.

- Impact on Properties :

- Applications : Common in peptide synthesis for introducing branched side chains.

1-((tert-Butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylic Acid

CAS No.: 796882-45-6

- Structural Differences : Substitutes dimethyl groups with difluoro substituents.

- Impact on Properties :

- Applications: Potential use in fluorinated drug candidates targeting enzymes sensitive to electronic effects.

(1R,2S)-1-[(tert-Butoxycarbonyl)amino]-2-vinylcyclopropanecarboxylic Acid

CAS No.: 159622-10-3

- Structural Differences : Features a vinyl group instead of dimethyl substituents.

- Impact on Properties :

- Applications : Building block for covalent inhibitors or polymer-functionalized biomaterials.

1-(4-Methoxyphenyl)-2,2-dimethylcyclopropanecarboxylic Acid

CAS No.: 884091-56-9

- Structural Differences : Adds a 4-methoxyphenyl substituent to the cyclopropane.

- Impact on Properties :

- Applications : Candidate for kinase inhibitors or GPCR modulators.

Comparative Analysis Table

| Compound | Key Substituents | Functional Groups | Key Properties | Applications |

|---|---|---|---|---|

| Target Compound (123311-18-2) | 2,2-dimethyl, Boc-amino | Carboxylic acid | High steric hindrance, moderate acidity | Peptidomimetics, protease inhibitors |

| Ethyl ester analog (107259-05-2) | None (cyclopropane) | Ethyl ester | Lipophilic, hydrolyzable | Prodrugs, intermediates |

| Difluoro analog (796882-45-6) | 2,2-difluoro, Boc-amino | Carboxylic acid | Enhanced acidity, metabolic stability | Fluorinated therapeutics |

| Vinyl derivative (159622-10-3) | 2-vinyl, Boc-amino | Carboxylic acid | Click chemistry compatibility | Covalent inhibitors, polymers |

| Methoxyphenyl analog (884091-56-9) | 4-methoxyphenyl | Carboxylic acid | Aromatic interactions | Kinase/GPCR-targeted drugs |

Biologische Aktivität

1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid, commonly referred to as Boc-DMDP, is a synthetic organic compound notable for its applications in chemical research and pharmaceutical development. Its structure features a cyclopropane ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound has gained attention for its role in peptide synthesis and as an intermediate in the development of biologically active compounds.

- Molecular Formula : C11H19NO2

- Molecular Weight : 199.28 g/mol

- CAS Number : 123311-18-2

The biological activity of Boc-DMDP is primarily attributed to its ability to protect amines during chemical reactions. The Boc group prevents unwanted side reactions, allowing for the selective synthesis of peptides and other complex molecules. This protection is crucial in various biochemical pathways, particularly in the synthesis of enzyme inhibitors and other therapeutic agents.

Biological Applications

- Peptide Synthesis : Boc-DMDP serves as a building block in the synthesis of peptides, where its stability and reactivity are leveraged to create desired sequences.

- Drug Development : Research indicates its potential in developing inhibitors for viral proteases, particularly in the context of SARS-CoV-2. Studies have shown that derivatives of Boc-DMDP exhibit significant antiviral activity, with some compounds demonstrating IC50 values significantly lower than existing antiviral agents like nirmatrelvir .

Antiviral Activity

Recent studies have focused on the modification of Boc-DMDP derivatives to enhance their efficacy against SARS-CoV-2. For instance, compounds derived from Boc-DMDP were evaluated for their inhibitory effects on the 3CL protease of the virus:

| Compound | IC50 (nM) | EC50 (nM) | Remarks |

|---|---|---|---|

| 1a | 18.06 | 313.0 | Superior to nirmatrelvir |

| 2b | 22.42 | 170.2 | Significant antiviral activity |

These findings suggest that Boc-DMDP derivatives could play a crucial role in developing new antiviral therapies .

Pharmacokinetics

Pharmacokinetic studies have demonstrated favorable properties for Boc-DMDP derivatives, including metabolic stability and bioavailability:

| Compound | T1/2 (min) | Clint (mL/min/kg) |

|---|---|---|

| 1a | 78.89 | 22.03 |

| 2b | 652.17 | 2.67 |

| Nirmatrelvir | 37.93 | 45.83 |

These results indicate that modifications to the Boc-DMDP structure can lead to improved pharmacokinetic profiles compared to established drugs .

Q & A

Q. What are the key synthetic routes for preparing 1-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclopropanecarboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves two critical steps:

- Cyclopropanation : Formation of the cyclopropane ring using diazo compounds (e.g., dimethyl diazomalonate) and transition metal catalysts (e.g., Rh(II) complexes), which control stereochemistry and ring strain .

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the amino group .

Optimization Strategies :- Use anhydrous conditions and low temperatures (−10°C to 0°C) during cyclopropanation to minimize side reactions.

- Employ high-purity Boc₂O and a 1.2:1 molar ratio (Boc₂O:amine) to ensure complete protection.

- Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) to isolate stereoisomers .

Q. How does the Boc protection group influence the stability and reactivity of this compound during peptide coupling reactions?

The Boc group:

- Enhances Stability : Prevents unwanted nucleophilic reactions at the amino group during carboxylic acid activation (e.g., via EDC/HOBt) .

- Facilitates Deprotection : Removed under mild acidic conditions (e.g., 4M HCl in dioxane, 2–4 hours) without disrupting the cyclopropane ring or other acid-sensitive functionalities .

- Reduces Steric Hindrance : The tert-butyl group minimizes steric interference during coupling, improving reaction efficiency compared to bulkier protecting groups (e.g., Fmoc) .

Advanced Research Questions

Q. What analytical techniques are most effective for detecting and quantifying stereochemical impurities in this compound, and how can data discrepancies be resolved?

Methodological Approaches :

- Chiral HPLC : Use a Chiralpak IA-3 column with a hexane/IPA/TFA mobile phase (85:15:0.1 v/v) to resolve enantiomers. Retention time differences >2 minutes indicate stereochemical purity >98% .

- 2D NMR (NOESY) : Correlate spatial proximity of cyclopropane protons to confirm cis/trans configurations. For example, NOE interactions between H-1 (cyclopropane) and H-3 (dimethyl groups) validate the 2,2-dimethyl substitution pattern .

- X-ray Crystallography : Resolve ambiguities in NOESY or HPLC data by determining absolute configuration (e.g., Cu Kα radiation, 100K temperature) .

Q. How do structural modifications, such as replacing dimethyl groups with difluoromethyl or trifluoromethyl groups, impact the compound’s biological activity and metabolic stability?

Comparative Analysis :

- Electronic Effects : Difluoromethyl groups increase electron-withdrawing properties, enhancing hydrogen-bonding interactions with target enzymes (e.g., proteases) but reducing metabolic stability due to oxidative susceptibility .

- Steric Effects : Trifluoromethyl groups introduce greater steric bulk, potentially disrupting binding to shallow active sites (e.g., kinase ATP pockets) but improving resistance to esterase-mediated hydrolysis .

Experimental Design :- Synthesize analogs via nucleophilic substitution (e.g., using XCF₂H or XCF₃ reagents, where X = Cl/Br) under Pd catalysis .

- Assess metabolic stability in human liver microsomes (HLM): Trifluoromethyl analogs show t₁/₂ >60 minutes vs. <30 minutes for dimethyl derivatives .

Q. What computational methods are recommended to predict the reactivity of this compound in novel ring-opening reactions?

Methodology :

- *DFT Calculations (B3LYP/6-31G)**: Model cyclopropane ring strain and bond dissociation energies to predict regioselectivity in ring-opening reactions (e.g., with electrophiles like Br₂) .

- Molecular Dynamics (AMBER) : Simulate transition states for nucleophilic attacks on the cyclopropane ring, identifying preferred sites (e.g., C-1 vs. C-2) based on steric and electronic maps .

- Docking Studies (AutoDock Vina) : Predict binding affinities to biological targets (e.g., SARS-CoV-2 Mpro) by comparing docked poses of the parent compound and its analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data regarding the cyclopropane ring’s conformation in different solvent systems?

Resolution Strategy :

- Solvent Dependency Testing : Acquire ¹H NMR spectra in deuterated DMSO, CDCl₃, and D₂O. Cyclopropane protons exhibit upfield shifts (δ 1.2–1.5 ppm) in DMSO due to hydrogen bonding, whereas CDCl₃ preserves native conformation .

- Variable Temperature NMR : Heat samples to 50°C in CDCl₃ to observe coalescence of diastereotopic proton signals, confirming dynamic ring puckering .

- Cross-Validation with IR : Compare C=O stretching frequencies (1680–1720 cm⁻¹) to detect solvent-induced hydrogen bonding that may distort the ring .

Notes for Methodological Rigor

- Stereochemical Purity : Always validate synthetic batches with chiral HPLC and NMR before biological assays .

- Analog Design : Prioritize trifluoromethyl or difluoromethyl substitutions for studies requiring enhanced metabolic stability or target engagement .

- Computational Cross-Checking : Combine DFT and experimental data to refine predictive models of reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.